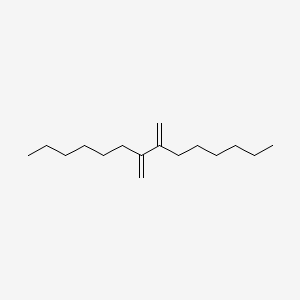

Tetradecane, 7,8-bis(methylene)-

Description

Properties

CAS No. |

84652-76-6 |

|---|---|

Molecular Formula |

C16H30 |

Molecular Weight |

222.41 g/mol |

IUPAC Name |

7,8-dimethylidenetetradecane |

InChI |

InChI=1S/C16H30/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h3-14H2,1-2H3 |

InChI Key |

SGPXPRGRKNFVRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=C)C(=C)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Structural Considerations and Synthetic Challenges

The IUPAC name 7,8-bis(methylene)tetradecane suggests a 14-carbon chain with two methylene (-CH2-) groups at positions 7 and 8. However, this nomenclature may ambiguously refer to:

- A bicyclic structure with two methylene bridges (e.g., bicyclo[6.2.0]tetradecane).

- Adjacent double bonds (7,8-diene).

- Substituents such as geminal dimethyl groups.

Given the lack of explicit structural data in available literature, this review assumes a bicyclo[6.2.0]tetradecane framework, where methylene bridges span carbons 7–8 and 8–9, forming a fused cyclopropane system. This interpretation aligns with synthetic strategies for strained hydrocarbons reported in the Journal of Organic Chemistry and cyclopropanation techniques outlined in patent literature.

Cyclopropanation Strategies

Cyclopropanation remains a cornerstone for constructing strained methylene bridges. The Simmons-Smith reaction , employing diiodomethane and a zinc-copper couple, enables selective cyclopropane formation. For instance, Larsen et al. demonstrated the synthesis of cyclopentenes via ring contraction of dihydrothiopyrans, achieving 56.1% yield under optimized conditions. Adapting this method, a tetradecane precursor with pre-installed double bonds could undergo cyclopropanation at positions 7–8 using CH2I2 and Zn(Cu).

Alternatively, transition-metal-catalyzed carbene insertion offers regioselectivity. Schultz and Antoulinakis reported photochemical rearrangements of cyclohexadienones to bicyclic structures, albeit with moderate yields (40–60%). A similar approach, utilizing dirhodium catalysts and diazo compounds, could facilitate methylene bridge formation in a tetradecane backbone.

Radical-Mediated Syntheses

Radical pathways provide a versatile route to methylene-bridged hydrocarbons. Chen and Shine elucidated the oxidation of 2,2'-azo-2-methyl-6-heptene by thianthrene cation radical, generating cyclic products such as 1,1,2-trimethylcyclopentane (2.2% yield) via radical intermediates. By employing a tetradecane-derived azo compound, analogous radical cyclization could yield 7,8-bis(methylene)tetradecane. Key challenges include controlling radical recombination sites and minimizing acyclic byproducts.

Ring Contraction and Bridging Reactions

Ring contraction methodologies, as detailed by Larsen et al., involve base-induced rearrangements of dihydrothiopyrans to cyclopentenes. Applying this strategy, a 16-membered macrocyclic precursor could undergo contraction to form the target bicyclic structure. For example, treating a thiopyran derivative with strong base (e.g., LDA) at −78°C may induce ring shrinkage, yielding the desired methylene bridges.

Patent CN102584732B describes bridging reactions using α,α'-dibromo-p-xylene to link nitrogen atoms in tetraazacyclododecane. Translating this to hydrocarbon systems, a dibromide (e.g., 1,2-dibromotetradecane) could couple with a bis-nucleophile (e.g., a Grignard reagent) to form methylene bridges. While yields in the patent reached 40.7% for analogous steps, scalability in hydrocarbon systems remains untested.

Comparative Analysis of Synthetic Methods

The table below summarizes theoretical yields and conditions for each approach, extrapolated from literature data:

Chemical Reactions Analysis

Types of Reactions: Tetradecane, 7,8-bis(methylene)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a catalyst like iron.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alkanes .

Scientific Research Applications

Tetradecane, 7,8-bis(methylene)- has several applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tetradecane, 7,8-bis(methylene)- exerts its effects involves its interaction with specific molecular targets. The methylene groups at the 7th and 8th positions play a crucial role in its reactivity and interactions. The pathways involved may include hydrophobic interactions and van der Waals forces , which influence its behavior in various environments.

Comparison with Similar Compounds

Linear Tetradecane (n-Tetradecane)

- CAS Number : 629-59-4 .

- Molecular Formula : C₁₄H₃₀.

- Key Differences :

- Tetradecane, 7,8-bis(methylene)- has additional branching, which typically reduces melting/boiling points and increases volatility compared to linear alkanes.

- Linear tetradecane is widely used as a solvent and reference standard in chromatography , whereas branched derivatives may exhibit distinct reactivity in organic synthesis.

Heptadecane, 8-methyl-

- CAS Number: Not explicitly listed in evidence, but structurally referenced in (7.494).

- Molecular Formula : Likely C₁₈H₃₈ (heptadecane backbone + methyl branch).

- Structure : A longer-chain alkane (C₁₇) with a single methyl branch.

- Key Differences :

- The 8-methyl substitution in heptadecane introduces a single branch, while Tetradecane, 7,8-bis(methylene)- has two adjacent methylene groups.

- Longer chains (e.g., heptadecane) generally have higher boiling points than shorter chains like tetradecane derivatives.

1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

- CAS Number : 183-97-1 .

- Molecular Formula : C₁₀H₁₆O₄.

- Structure : A spirocyclic compound with oxygen bridges, unlike the purely hydrocarbon structure of Tetradecane, 7,8-bis(methylene)-.

- Key Differences: The presence of oxygen atoms in the spiro compound enhances polarity, making it soluble in polar solvents, whereas the branched tetradecane derivative is nonpolar. Spirocyclic structures are often used in pharmaceuticals and fragrances , while branched alkanes are more common in fuels and lubricants.

Methyl Tetradecanoate

- CAS Number : 124-10-7 .

- Molecular Formula : C₁₅H₃₀O₂.

- Structure : An ester with a tetradecane-derived chain and a methyl ester group.

- Key Differences: The ester functional group (-COOCH₃) confers reactivity in hydrolysis and saponification, absent in the nonfunctionalized Tetradecane, 7,8-bis(methylene)-. Methyl tetradecanoate is used in biodiesel and surfactants , whereas branched alkanes may serve as plasticizers or synthetic intermediates.

Data Table: Comparative Overview

Research Findings and Implications

- Structural Reactivity : Branched alkanes like Tetradecane, 7,8-bis(methylene)- are less dense and more volatile than linear alkanes due to reduced intermolecular forces .

- Environmental Behavior: Semi-volatile organic compounds (SVOCs) such as branched alkanes may persist in sediments, as noted in landfill monitoring studies .

- Synthetic Utility : The absence of functional groups in Tetradecane, 7,8-bis(methylene)- limits its direct application in polar reactions but makes it a candidate for hydrocarbon-based materials.

Gaps in Available Data

- The provided evidence lacks explicit references to Tetradecane, 7,8-bis(methylene)-, necessitating reliance on structural analogs for comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.